molecular formula C20H20F2O2 B8620734 Ethyl 2-[bis(4-fluorophenyl)methylidene]-3-methylbutanoate CAS No. 118559-08-3

Ethyl 2-[bis(4-fluorophenyl)methylidene]-3-methylbutanoate

Cat. No. B8620734
Key on ui cas rn: 118559-08-3
M. Wt: 330.4 g/mol
InChI Key: VPZJYKTWLGFDPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)C(C(C)C)C(O)(c1ccc(F)cc1)c1ccc(F)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:37][c:38]1[cH:39][cH:40][cH:41][cH:42][cH:43]1.[F:1][c:2]1[cH:3][cH:4][c:5]([C:8]([CH:9]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[CH:15]([CH3:16])[CH3:17])([OH:18])[c:19]2[cH:20][cH:21][c:22]([F:25])[cH:23][cH:24]2)[cH:6][cH:7]1.[c:26]1([CH3:27])[cH:28][cH:29][c:30]([S:31]([OH:32])(=[O:33])=[O:34])[cH:35][cH:36]1>>[F:1][c:2]1[cH:3][cH:4][c:5]([C:8](=[C:9]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[CH:15]([CH3:16])[CH3:17])[c:19]2[cH:20][cH:21][c:22]([F:25])[cH:23][cH:24]2)[cH:6][cH:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1ccccc1
Name
CCOC(=O)C(C(C)C)C(O)(c1ccc(F)cc1)c1ccc(F)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)C(C(C)C)C(O)(c1ccc(F)cc1)c1ccc(F)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1ccc(S(=O)(=O)O)cc1

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)C(=C(c1ccc(F)cc1)c1ccc(F)cc1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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